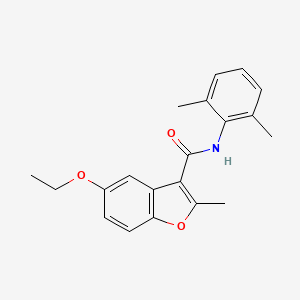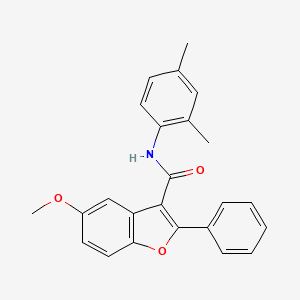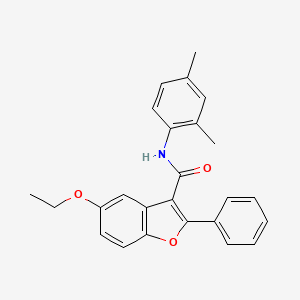
N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is an amide, which is a common functional group in organic chemistry. Amides are often found in a wide range of applications, including pharmaceuticals and polymers .
Chemical Reactions Analysis
Amides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with organolithium reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For a similar compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, the melting point is reported to be between 143 - 148 °C .科学研究应用
DMEPEBC has been studied for its potential applications in scientific research. It has been investigated as a potential therapeutic agent for a variety of diseases, including cancer, and has been used in laboratory experiments to study its biochemical and physiological effects. In addition, DMEPEBC has been used in cell culture studies to explore its potential as an anti-inflammatory agent, as well as its ability to modulate the activity of enzymes involved in signal transduction pathways.
作用机制
The mechanism of action of DMEPEBC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. In addition, DMEPEBC has been shown to modulate the activity of transcription factors, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
DMEPEBC has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. In addition, DMEPEBC has been shown to inhibit the growth of cancer cells in vitro and to modulate the activity of enzymes involved in signal transduction pathways.
实验室实验的优点和局限性
DMEPEBC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available, making it an attractive option for researchers. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for exploring its potential therapeutic effects. However, DMEPEBC also has several limitations. It is not yet well understood, and more research is needed to fully understand its mechanism of action. In addition, its effects on humans have yet to be studied, and its potential side effects are unknown.
未来方向
There are many potential future directions for research on DMEPEBC. One potential direction is to further investigate its mechanism of action and explore its potential therapeutic effects. In addition, further studies could be conducted to investigate its effects on humans and to determine its potential side effects. Additionally, further research could be conducted to explore its potential applications in the treatment of various diseases. Finally, it could be studied for its potential use as an anti-inflammatory agent or for its ability to modulate the activity of enzymes involved in signal transduction pathways.
合成方法
DMEPEBC can be synthesized from commercially available starting materials using a simple two-step process. The first step involves the reaction of 2,6-dimethylphenyl isocyanate with 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid in a solvent such as dichloromethane. This reaction yields the desired product, DMEPEBC, in high yield. The second step involves the purification of the crude DMEPEBC product using column chromatography.
安全和危害
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-4-28-19-13-14-21-20(15-19)22(24(29-21)18-11-6-5-7-12-18)25(27)26-23-16(2)9-8-10-17(23)3/h5-15H,4H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOERTPGKMOUMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=CC=C3C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


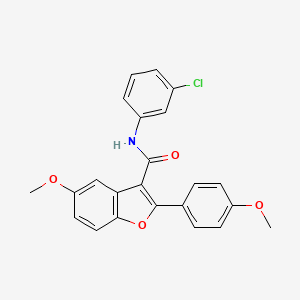

![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6525219.png)
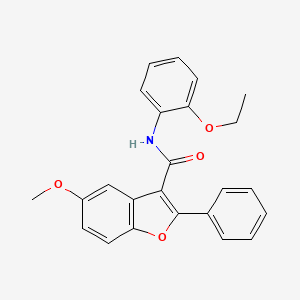

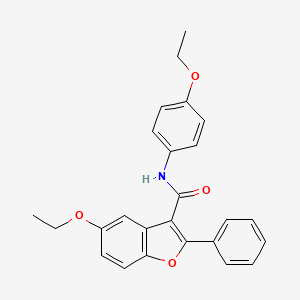
![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)
![5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B6525255.png)
